
PRX933: A Novel mTOR Pathway Inhibitor for the
Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PRX933

Cat. No.: B1672550 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Hypertension remains a leading cause of cardiovascular disease worldwide, and despite the

availability of numerous antihypertensive agents, a significant portion of patients fail to achieve

adequate blood pressure control. This necessitates the exploration of novel therapeutic targets.

PRX933 is a first-in-class, potent, and selective small molecule inhibitor of the mammalian

target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation,

and metabolism. Emerging evidence implicates the mTOR pathway in the pathophysiology of

hypertension through its roles in vascular smooth muscle cell proliferation, endothelial

dysfunction, and renal sodium handling. This document provides a comprehensive technical

overview of PRX933, including its mechanism of action, preclinical data, and proposed clinical

development plan.

Introduction to the mTOR Pathway in Hypertension
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two

distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTORC2.[1][2] These

complexes are key regulators of cellular processes that are also implicated in cardiovascular

health and disease.[1] The mTOR signaling pathway integrates signals from growth factors,

nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.

In the context of hypertension, dysregulation of the mTOR pathway is thought to contribute to:
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Vascular Remodeling: Pathological proliferation and hypertrophy of vascular smooth muscle

cells (VSMCs), leading to arterial stiffness.

Endothelial Dysfunction: Impaired nitric oxide (NO) production and increased production of

reactive oxygen species (ROS).

Renal Pathophysiology: Altered renal tubular sodium reabsorption and glomerular

hyperfiltration.

PRX933: Mechanism of Action
PRX933 is a novel, orally bioavailable, ATP-competitive inhibitor of the mTOR kinase domain. It

potently and selectively inhibits both mTORC1 and mTORC2. By inhibiting mTOR, PRX933 is

hypothesized to exert its antihypertensive effects through multiple mechanisms:

Inhibition of VSMC Proliferation and Hypertrophy: By blocking downstream signaling from

mTORC1, PRX933 is expected to reduce the synthesis of proteins essential for cell growth

and proliferation, thereby attenuating vascular remodeling.

Enhancement of Endothelial Function: Inhibition of mTOR may lead to increased

bioavailability of nitric oxide and a reduction in oxidative stress, promoting vasodilation.

Modulation of Renal Sodium Transport: PRX933 may influence the expression and activity of

key sodium transporters in the renal tubules, leading to natriuresis and a reduction in blood

volume.

Signaling Pathway of PRX933 Action
The following diagram illustrates the proposed mechanism of action of PRX933 within the

mTOR signaling cascade.
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Proposed mechanism of action of PRX933 in the mTOR signaling pathway.

Preclinical Data
PRX933 has undergone a series of in vitro and in vivo preclinical studies to evaluate its efficacy

and safety.

In Vitro Studies
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Assay Cell Type Endpoint Result (IC50)

mTOR Kinase Assay
Recombinant Human

mTOR
Kinase Activity 2.5 nM

VSMC Proliferation
Rat Aortic Smooth

Muscle Cells
BrdU Incorporation 15 nM

Endothelial Cell

Function

Human Umbilical Vein

Endothelial Cells

(HUVECs)

eNOS

Phosphorylation
22 nM

In Vivo Studies in a Spontaneously Hypertensive Rat
(SHR) Model

Study Parameter Vehicle Control PRX933 (10 mg/kg) PRX933 (30 mg/kg)

Change in Mean

Arterial Pressure

(mmHg) from Baseline

Week 4 -2 ± 3 -15 ± 4 -25 ± 5

Week 8 -1 ± 4 -20 ± 5 -32 ± 6

Heart Rate

(beats/min) at Week 8
350 ± 20 345 ± 18 340 ± 22

Aortic Wall Thickness

(µm) at Week 8
150 ± 12 125 ± 10 110 ± 9

Urinary Sodium

Excretion (mmol/24h)

at Week 8

1.2 ± 0.3 1.8 ± 0.4 2.5 ± 0.5

*p < 0.05 vs. Vehicle Control

Experimental Protocols
In Vitro mTOR Kinase Assay
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A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the

IC50 of PRX933 against recombinant human mTOR kinase. The assay was performed in a

384-well plate with a final volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH

7.5), 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20, 10 µM ATP, a fluorescently

labeled substrate peptide, and the mTOR enzyme. PRX933 was added in a 10-point, 3-fold

serial dilution. The reaction was incubated for 60 minutes at room temperature, and the TR-

FRET signal was read on a plate reader.

Spontaneously Hypertensive Rat (SHR) Model
Male SHRs aged 12 weeks were used. Animals were housed in a temperature- and light-

controlled environment with ad libitum access to food and water. Blood pressure was measured

weekly via the tail-cuff method. After a 2-week acclimatization period, rats were randomized to

receive either vehicle control or PRX933 (10 or 30 mg/kg/day) via oral gavage for 8 weeks. At

the end of the study, aortas were collected for histological analysis of wall thickness, and 24-

hour urine was collected for measurement of sodium excretion.
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Experimental workflow for the in vivo study of PRX933 in SHRs.

Proposed Phase II Clinical Trial Protocol
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy

and safety of PRX933 in patients with mild to moderate essential hypertension.

Patient Population
Inclusion Criteria:
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Male or female, 18-75 years of age.

Mean sitting systolic blood pressure (SBP) ≥ 140 mmHg and < 160 mmHg, and mean

sitting diastolic blood pressure (DBP) < 100 mmHg.

Willing to undergo a 2-week washout period of any prior antihypertensive medications.

Exclusion Criteria:

Secondary hypertension.

Type 1 or uncontrolled Type 2 diabetes mellitus.

Significant renal or hepatic impairment.

Treatment
Run-in Period: 2-week single-blind placebo run-in.

Randomization: Eligible patients will be randomized in a 1:1:1 ratio to receive:

Placebo

PRX933 50 mg once daily

PRX933 100 mg once daily

Treatment Duration: 12 weeks.

Endpoints
Primary Efficacy Endpoint: Change from baseline in mean 24-hour ambulatory SBP at Week

12.

Secondary Efficacy Endpoints:

Change from baseline in mean 24-hour ambulatory DBP at Week 12.

Proportion of patients achieving a target SBP < 130 mmHg at Week 12.
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Safety Endpoints: Incidence of adverse events, changes in laboratory parameters, and vital

signs.

Screening & Washout
(2 weeks)

Placebo Run-in
(2 weeks)

Randomization

Placebo PRX933 (50 mg) PRX933 (100 mg)

Treatment Period
(12 weeks)

Follow-up
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Schematic of the proposed Phase II clinical trial for PRX933.

Conclusion
PRX933 represents a promising novel therapeutic agent for the treatment of hypertension. Its

unique mechanism of action, targeting the central mTOR signaling pathway, offers the potential

for not only effective blood pressure reduction but also for addressing the underlying vascular

and renal pathologies associated with this chronic disease. The preclinical data are

encouraging, demonstrating significant blood pressure-lowering effects and improvements in
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end-organ damage in a relevant animal model. The planned Phase II clinical trial will be crucial

in establishing the efficacy and safety of PRX933 in a human population and in determining its

potential role in the management of hypertension.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1672550?utm_src=pdf-body
https://www.benchchem.com/product/b1672550?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2227-9059/13/2/397
https://www.mdpi.com/1422-0067/24/16/12736
https://www.mdpi.com/1422-0067/24/16/12736
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/product/b1672550#prx933-for-hypertension-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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